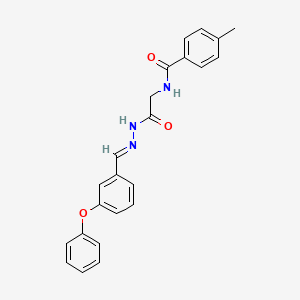![molecular formula C33H37N3O7S2 B12013463 11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B12013463.png)
11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 11-[(5Z)-5-(1-{2-[4-(éthoxycarbonyl)anilino]-2-oxoéthyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undécanoïque est un composé organique complexe qui présente une large gamme d’applications en recherche scientifique. Ce composé possède une structure unique qui comprend une partie indole, un cycle thiazolidinone et une longue chaîne aliphatique, ce qui en fait un sujet d’intérêt dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 11-[(5Z)-5-(1-{2-[4-(éthoxycarbonyl)anilino]-2-oxoéthyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undécanoïque implique généralement plusieurs étapes :
Formation de la partie indole : La structure indole peut être synthétisée par la synthèse de l’indole de Fischer, où la phénylhydrazine réagit avec une cétone en milieu acide.
Formation du cycle thiazolidinone : Cette étape implique la réaction d’un thioamide avec un composé carbonylé pour former le cycle thiazolidinone.
Réactions de couplage : Les intermédiaires indole et thiazolidinone sont couplés à l’aide d’un lien approprié, souvent par la formation d’une liaison amide.
Introduction de la chaîne aliphatique : La longue chaîne aliphatique est introduite par des réactions d’estérification ou d’amidification.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur l’amélioration du rendement, la réduction des coûts et la capacité d’adaptation. Des techniques telles que la synthèse en écoulement continu et l’utilisation de réacteurs automatisés peuvent améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiazolidinone et de la partie indole.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonylés dans la structure.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe éthoxycarbonyl et du cycle thiazolidinone.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Ammoniac, amines primaires, thiols.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, la capacité du composé à interagir avec diverses biomolécules en fait un outil précieux pour l’étude des mécanismes enzymatiques, des interactions protéine-ligand et des voies cellulaires.
Médecine
En médecine, ce composé a des applications potentielles dans le développement de médicaments. Ses caractéristiques structurelles lui permettent d’agir comme un échafaudage pour la conception d’inhibiteurs ou d’activateurs d’enzymes et de récepteurs spécifiques.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu’une meilleure stabilité thermique ou des caractéristiques électroniques uniques.
Mécanisme D'action
Le mécanisme par lequel l’acide 11-[(5Z)-5-(1-{2-[4-(éthoxycarbonyl)anilino]-2-oxoéthyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undécanoïque exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs, modifiant la conformation et l’activité des molécules cibles. Les voies impliquées peuvent inclure la transduction du signal, la régulation métabolique et la modulation de l’expression génique.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 11-mercaptoundécanoïque : Semblable en ce qu’il possède une longue chaîne aliphatique, mais diffère par la présence d’un groupe thiol au lieu de la structure complexe indole-thiazolidinone.
Acide Boc-11-aminoundécanoïque : Présente une chaîne aliphatique similaire, mais n’a pas les parties indole et thiazolidinone.
Unicité
Ce qui distingue l’acide 11-[(5Z)-5-(1-{2-[4-(éthoxycarbonyl)anilino]-2-oxoéthyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidène)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undécanoïque, c’est sa structure complexe, qui combine plusieurs groupes fonctionnels et cycles, offrant une plateforme polyvalente pour diverses applications chimiques et biologiques.
Cette exploration détaillée met en évidence la synthèse, la réactivité, les applications et les caractéristiques uniques du composé, offrant une compréhension globale de son importance en recherche scientifique.
Propriétés
Formule moléculaire |
C33H37N3O7S2 |
|---|---|
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
11-[(5Z)-5-[1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C33H37N3O7S2/c1-2-43-32(42)22-16-18-23(19-17-22)34-26(37)21-36-25-14-11-10-13-24(25)28(30(36)40)29-31(41)35(33(44)45-29)20-12-8-6-4-3-5-7-9-15-27(38)39/h10-11,13-14,16-19H,2-9,12,15,20-21H2,1H3,(H,34,37)(H,38,39)/b29-28- |
Clé InChI |
JHPUOTDZQYJNEY-ZIADKAODSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)/C2=O |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013401.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide](/img/structure/B12013409.png)


![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)

![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013449.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013455.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12013477.png)
